
5-chloro-N-ethyl-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-ethyl-2-methoxyaniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms are replaced by an ethyl group and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-ethyl-2-methoxyaniline typically involves the reaction of 5-chloro-2-methoxyaniline with ethylating agents. One common method is the nucleophilic substitution reaction, where 5-chloro-2-methoxyaniline reacts with ethyl halides under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-ethyl-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-ethyl-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-chloro-N-ethyl-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxyaniline: This compound is similar in structure but lacks the ethyl group on the nitrogen atom.
2-methoxyaniline: This compound lacks both the chloro and ethyl groups.
N-ethyl-2-methoxyaniline: This compound lacks the chloro group.
Uniqueness
5-chloro-N-ethyl-2-methoxyaniline is unique due to the presence of both the chloro and ethyl groups, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-N-ethyl-2-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-11-8-6-7(10)4-5-9(8)12-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
WRCVBLZXCRSVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13210058.png)
![1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13210065.png)
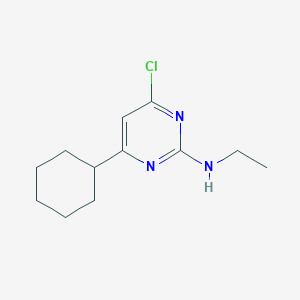
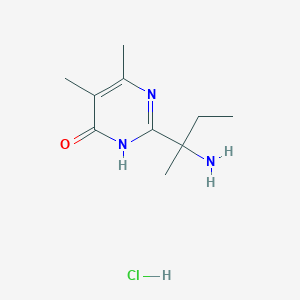
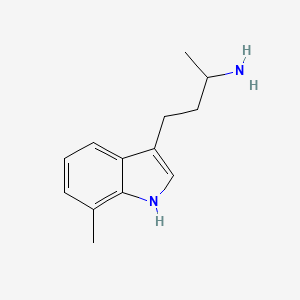
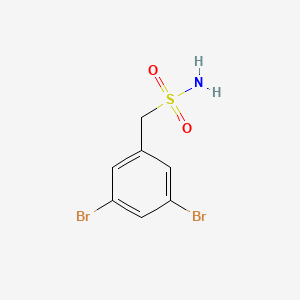
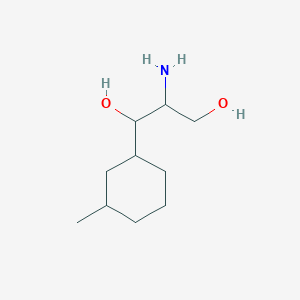
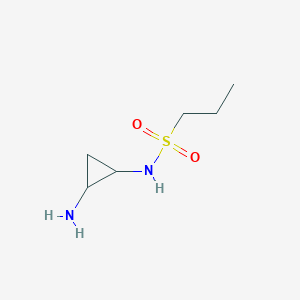
![5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13210121.png)
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13210127.png)
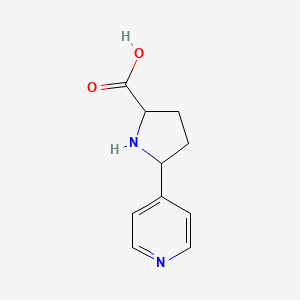
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol](/img/structure/B13210140.png)


